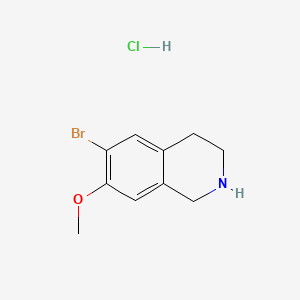6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 2866323-53-5
Cat. No.: VC12009413
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2866323-53-5 |
|---|---|
| Molecular Formula | C10H13BrClNO |
| Molecular Weight | 278.57 g/mol |
| IUPAC Name | 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H |
| Standard InChI Key | DAXWFBAPXNIMBL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CCNCC2=C1)Br.Cl |
| Canonical SMILES | COC1=C(C=C2CCNCC2=C1)Br.Cl |
Introduction
Chemical Identification and Structural Characteristics
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the tetrahydroisoquinoline class, characterized by a partially saturated isoquinoline backbone. The compound features a bromo substituent at the 6-position and a methoxy group at the 7-position, with a hydrochloride salt enhancing its stability and solubility.
Molecular Formula and Weight
-
Molecular Formula: (inferred from analogous structures).
-
Molecular Weight: 278.57 g/mol (calculated based on similar derivatives).
Key Physicochemical Properties
| Property | Value/Description | Source Analogy |
|---|---|---|
| LogP | ~2.8–3.2 (hydrophobic character) | |
| PSA (Polar Surface Area) | ~57.85 Ų | |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) |
The bromine and methoxy groups influence electronic distribution, affecting reactivity and interactions with biological targets .
Synthesis and Manufacturing
Synthetic routes for brominated tetrahydroisoquinolines typically involve multi-step processes, as demonstrated in analogous compounds:
Precursor Preparation
A common starting material is 3-bromophenylacetonitrile, which undergoes catalytic hydrogenation with Raney nickel to yield 3-bromophenethylamine . This intermediate is critical for constructing the tetrahydroisoquinoline core.
Ring Closure and Functionalization
-
Amidation: Reaction of 3-bromophenethylamine with methyl chloroformate in the presence of a base produces methyl 3-bromophenethylcarbamate .
-
Cyclization: Treatment with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran facilitates ring closure, forming 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
-
Hydrolysis and Methoxylation: Acidic hydrolysis removes protecting groups, followed by regioselective methoxylation at the 7-position using methanol under controlled conditions .
Final Salt Formation
The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
-
NMR:
-
Mass Spectrometry: Molecular ion peak at m/z 277.98 ([M-Cl]⁺).
Thermal Stability
-
Melting Point: Estimated 210–215°C (decomposition observed due to hydrochloride salt).
-
Thermogravimetric Analysis (TGA): Weight loss ~5% at 150°C, indicating dehydration .
Current Research and Future Directions
Mechanistic Studies
Recent studies focus on structure-activity relationships (SAR) to optimize receptor affinity. For example, modifying the methoxy group’s position alters selectivity for adrenergic vs. dopaminergic targets .
Synthetic Innovations
Advances in flow chemistry aim to improve yield and reduce reaction times for multi-step syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume